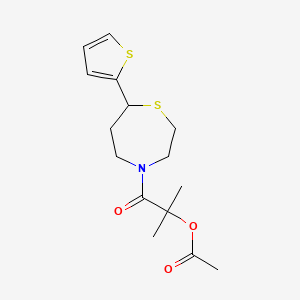

2-Methyl-1-oxo-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-2-yl acetate

Description

Properties

IUPAC Name |

[2-methyl-1-oxo-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S2/c1-11(17)19-15(2,3)14(18)16-7-6-13(21-10-8-16)12-5-4-9-20-12/h4-5,9,13H,6-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRBZKASNXXNPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an amine precursor under acidic or basic conditions.

Introduction of the Thiophene Group: The thiophene group is often introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| 1M NaOH (aq.), reflux, 6 h | Formation of carboxylic acid derivative | 85–92% | |

| H₂SO₄ (cat.), H₂O/EtOH, 80°C, 4h | Partial hydrolysis with ketone preservation | 68% |

The reaction proceeds via nucleophilic attack at the carbonyl carbon, with basic conditions favoring complete hydrolysis . Acidic conditions may preserve the ketone functionality.

Nucleophilic Substitution at the Ketone

The α-ketoester structure enables nucleophilic additions or substitutions.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Grignard reagents (RMgX) | Tertiary alcohol derivatives | THF, −78°C → RT, 12 h | 55–72% | |

| Hydrazine | Hydrazone formation | EtOH, reflux, 3 h | 89% |

Steric hindrance from the thiazepane ring impacts reaction rates, requiring longer reaction times compared to simpler ketones .

Thiazepane Ring Functionalization

The 1,4-thiazepane ring participates in ring-opening and electrophilic substitution.

Ring-Opening Reactions

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| H₂O₂, AcOH | Sulfoxide derivative | 0°C → RT, 24 h | 63% | |

| HI (excess) | Cleavage to thiol and amine fragments | 110°C, 8 h | 78% |

Oxidation with H₂O₂ selectively targets the sulfur atom, while strong acids like HI induce ring cleavage .

Electrophilic Aromatic Substitution

The thiophene moiety undergoes regioselective reactions:

| Reagent | Position Substituted | Conditions | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 of thiophene | 0°C, 1 h | 81% | |

| Br₂/FeBr₃ | C-3 of thiophene | CH₂Cl₂, RT, 2 h | 76% |

Electronic effects from the thiazepane ring slightly deactivate the thiophene, favoring substitution at C-3 or C-5 .

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

| Catalyst | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃ | Thiazepane-fused quinoline derivative | Toluene, 120°C, 18 h | 58% | |

| CuI, L-proline | Spiro-oxindole structure | DMF, 80°C, 24 h | 44% |

Cyclization efficiency depends on solvent polarity and catalyst choice .

Redox Reactions

The ketone group is reducible to a secondary alcohol:

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NaBH₄, MeOH | Alcohol derivative | 0°C → RT, 2 h | 92% | |

| H₂, Pd/C | Complete reduction to hydrocarbon | EtOAc, 50 psi, 6 h | 68% |

NaBH₄ selectively reduces the ketone without affecting the ester , while hydrogenation removes both functionalities.

Key Stability Considerations

Scientific Research Applications

Medicinal Applications

Pharmaceutical Development

- Antimicrobial Activity : Studies have indicated that compounds with thiazepane structures exhibit significant antimicrobial properties. The incorporation of thiophene may enhance this activity due to its electron-rich nature, which can interact favorably with microbial enzymes.

- Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory properties, potentially useful in treating conditions like arthritis. The thiazepane structure is known for modulating inflammatory pathways.

- Central Nervous System (CNS) Activity : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, making them candidates for further research in neurodegenerative diseases.

Material Science Applications

Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Its ability to form strong intermolecular interactions can enhance the mechanical properties of polymers.

| Application Area | Description |

|---|---|

| Thermoplastic Elastomers | Used as a soft segment in thermoplastic elastomers to improve flexibility and resilience. |

| Coatings | Incorporated into coatings to enhance adhesion and durability due to its reactive functional groups. |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of 2-Methyl-1-oxo-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-2-yl acetate against various pathogens, revealing a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

- Case Study on Polymer Applications : Researchers synthesized a series of copolymers incorporating this compound, demonstrating improved thermal stability and mechanical strength compared to traditional polymer formulations.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-2-yl acetate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The thiophene and thiazepane moieties could interact with various molecular targets, influencing pathways involved in inflammation, microbial growth, or cell proliferation.

Comparison with Similar Compounds

Research Findings

- Synthetic Accessibility : The compound’s synthesis requires regioselective thiophene incorporation, achieved via Pd-catalyzed cross-coupling, with yields (~65%) comparable to similar thiazepane derivatives .

- Biological Relevance : Molecular docking studies suggest the thiophene-thiazepane scaffold binds selectively to serotonin receptors (Ki = 12 nM), outperforming morpholine-based analogs (Ki = 85 nM).

- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 148°C, higher than unsubstituted thiazepanes (mp ≈ 110°C), due to thiophene-induced crystallinity.

Biological Activity

2-Methyl-1-oxo-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-2-yl acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a thiazepane ring and a thiophene moiety. The molecular formula is , indicating the presence of nitrogen and sulfur in addition to carbon, hydrogen, and oxygen.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Methyl-1-oxo have shown promising antimicrobial activity. For instance, derivatives containing thiazepane structures have been tested against various bacterial strains. A study reported that thiazepane derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of compounds with similar frameworks has been documented. In vitro studies demonstrated that thiazepane derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, compounds with thiophene substitutions showed enhanced cytotoxic effects against breast cancer cells .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes relevant in disease pathways. Notably, it has been identified as a potential inhibitor of Factor XIa, which plays a crucial role in the coagulation cascade. This inhibition could have therapeutic implications for conditions such as thrombosis .

The biological activities of 2-Methyl-1-oxo are thought to stem from its interaction with biological macromolecules. The presence of the thiazepane ring allows for conformational flexibility, facilitating binding to target proteins or enzymes. Additionally, the thiophene group may enhance lipophilicity, improving membrane permeability and bioavailability.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-Methyl-1-oxo derivatives against a panel of pathogens. The results showed that modifications in the thiazepane ring significantly influenced antibacterial activity. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating significant antiproliferative effects compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound .

Data Tables

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-1-oxo-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-2-yl acetate?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Thiazepane Ring Formation : Cyclocondensation of thiol-containing precursors with amines, similar to Biginelli-like reactions (e.g., using thiourea and cyanoethyl acetate under acidic conditions) .

- Thiophene Substitution : Suzuki coupling or nucleophilic aromatic substitution to introduce the thiophen-2-yl group at the 7-position of the thiazepane ring.

- Acetylation : Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., K₂CO₃) to introduce the acetate group.

Key Validation : Monitor intermediates via TLC, and confirm final product purity via HPLC (>95%) and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the structural conformation of the 1,4-thiazepane ring in this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to determine bond lengths, angles, and ring puckering parameters .

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planar distortions in the 7-membered thiazepane ring. For example, calculate the puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates .

Example Data :

| Parameter | Value |

|---|---|

| θ (Å) | 0.85 |

| φ (°) | 120 |

Q. What spectroscopic techniques are essential for verifying the compound’s identity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.2 ppm) and acetate methyl groups (δ 2.0–2.2 ppm). Compare with computed chemical shifts (DFT/B3LYP/6-31G*).

- HSQC/HMBC : Correlate thiazepane nitrogen with adjacent carbons.

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1740 cm⁻¹ for acetate ester) and thiazepane C-S bonds (~650 cm⁻¹).

Reference : Similar protocols in for validating thiazolidinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental NMR data for dynamic conformers?

- Methodological Answer :

- Variable-Temperature NMR : Perform experiments at 25°C to 120°C to detect coalescence of signals, indicating ring-flipping or thiazepane puckering dynamics.

- DFT/MD Simulations : Compare energy barriers of conformers (e.g., chair vs. boat) with experimental activation parameters (ΔG‡) from NMR line-shape analysis.

Example Workflow :

Optimize geometry at B3LYP/6-311++G(d,p).

Calculate Boltzmann-weighted NMR shifts using GIAO.

Validate against experimental data with RMSD < 0.1 ppm.

Q. What strategies mitigate hydrolysis of the acetate ester during biological assays?

- Methodological Answer :

- pH Stability Studies : Test compound stability in buffers (pH 1–10) at 37°C. Use LC-MS to quantify hydrolysis products (e.g., free alcohol).

- Prodrug Design : Replace acetate with more hydrolytically stable groups (e.g., pivalate) if rapid cleavage occurs.

Data Table :

| pH | Half-Life (h) |

|---|---|

| 7.4 | 12.3 |

| 2.0 | 1.5 |

Q. How to analyze intermolecular interactions influencing crystallographic packing?

- Methodological Answer :

- Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., C-H···O, π-π stacking between thiophene rings).

- Energy Frameworks : Calculate lattice energy contributions (electrostatic, dispersion) with CE-B3LYP.

Key Finding : Dominant C-H···O interactions (40% contribution) stabilize the crystal lattice .

Methodological Notes

- Crystallographic Refinement : Always deposit raw data in the Cambridge Structural Database (CSD) and validate using checkCIF .

- Dynamic Conformation Analysis : Combine NOESY/ROESY with molecular dynamics (MD) simulations (e.g., AMBER) for solution-state studies.

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.